Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione
Description
This compound features a piperidine-2,6-dione core linked to a 3-oxo-1H-isoindol-2-yl moiety, with a quinazolin-4-ylamino substituent at position 5 of the isoindole ring.
Properties
IUPAC Name |
acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3.C2H4O2/c27-18-8-7-17(20(28)25-18)26-10-12-5-6-13(9-15(12)21(26)29)24-19-14-3-1-2-4-16(14)22-11-23-19;1-2(3)4/h1-6,9,11,17H,7-8,10H2,(H,22,23,24)(H,25,27,28);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQAHJGHPDOYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)NC4=NC=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione” is a derivative of quinazolinone. Quinazolinones and their derivatives have been found to interact with a variety of targets due to their diverse biological activities. .
Mode of Action
The mode of action of quinazolinone derivatives is largely dependent on their specific structure and the biological target they interact with. The compound’s interaction with its targets can lead to a variety of changes, including inhibition or activation of the target’s function.
Biochemical Pathways
Quinazolinone derivatives have been found to affect a broad range of biochemical pathways due to their diverse biological activities. These can include pathways related to inflammation, convulsion, cancer, bacterial and fungal infections, HIV, and analgesia
Result of Action
The molecular and cellular effects of a compound’s action are dependent on its mode of action and the biochemical pathways it affects. Quinazolinone derivatives have been found to have a wide range of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and analgesic effects. .
Biological Activity
Acetic acid; 3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a quinazoline moiety, which is often associated with various pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, particularly its potential as an anti-cancer agent and its interaction with specific biological pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit tumor growth by affecting pathways such as the PI3K/Akt pathway, which is crucial in cancer cell proliferation and survival .
Table 1: Summary of Anticancer Activities
| Compound Type | Activity | Mechanism |
|---|---|---|
| Quinazoline Derivatives | Inhibition of cell proliferation | PI3K/Akt pathway modulation |
| Isoindole Derivatives | Induction of apoptosis | Activation of caspases |
Mechanistic Studies
Studies have demonstrated that the compound can modulate inflammatory responses by influencing cytokine levels. It has been noted that similar compounds can reduce tumor necrosis factor (TNF) levels, which are implicated in inflammatory diseases . This suggests a dual role in both cancer therapy and inflammation management.
Case Studies
- In Vitro Studies : A study on a related isoindole derivative showed a significant reduction in cancer cell viability at concentrations as low as 10 µM, indicating potent activity against various cancer cell lines.
- In Vivo Models : Animal models treated with quinazoline derivatives displayed reduced tumor sizes and improved survival rates compared to controls, supporting their potential therapeutic application.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of acetic acid; 3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate bioavailability and a favorable safety profile, although further toxicological assessments are necessary.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | 4 hours |
| Metabolism | Hepatic |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Modifications
{4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}acetic acid
- Key Differences: Replaces the quinazolin-4-ylamino group with a piperazine ring conjugated to acetic acid.
- Properties: Molecular weight 400.39 (vs. higher weight for quinazoline derivatives).
- Applications: Likely explored as a pomalidomide derivative for immunomodulatory roles, similar to cereblon-targeting agents .
3-(4-Amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione
- Key Differences : Substitutes the quinazolinyl group with a primary amine at position 4 of the isoindole.
- Properties : Crystalline and amorphous forms are patented, emphasizing its stability and suitability for pharmaceutical formulations .
- Applications: Potential use in oncology, akin to lenalidomide, due to structural similarities .
Substituent Variations
Iberdomide (3S)-3-[4-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)-1-oxo-1,3-dihydro-2H-isoindol-2-yl]piperidine-2,6-dione
- Key Differences: Incorporates a morpholine-methylbenzyloxy group instead of quinazolinylamino.
- Properties : Approved INN name (iberdomide) indicates clinical relevance. Morpholine enhances blood-brain barrier penetration .
- Applications : Investigated for autoimmune diseases due to its cereblon-binding efficiency .
(S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Pharmacokinetic and Pharmacodynamic Profiles
Mechanistic Insights
- Quinazoline Role: The quinazolin-4-ylamino group may confer kinase-inhibitory properties, distinct from cereblon-targeting morpholine or piperazine derivatives.
- Crystalline vs. Amorphous Forms: Compounds like 3-(4-amino-...)piperidine-2,6-dione highlight the importance of solid-state forms in optimizing shelf life and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
